2-nitro-N-(piperidin-1-yl)pyridin-3-amine

Description

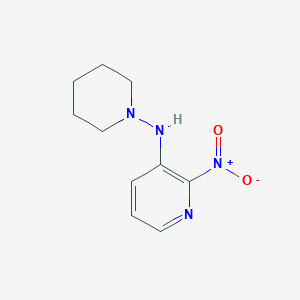

2-Nitro-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a nitro group (-NO₂) at position 2 and a piperidine-1-yl group linked via an amine (-NH-) at position 2.

Structure

2D Structure

Properties

IUPAC Name |

2-nitro-N-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)10-9(5-4-6-11-10)12-13-7-2-1-3-8-13/h4-6,12H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEJVOSWDJOIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Aminopyridine Derivatives

The initial step involves nitration of 2-aminopyridine to introduce the nitro group specifically at the 3-position, adjacent to the amino substituent. A typical nitrating mixture includes concentrated nitric acid and sulfuric acid (oleum or vitriol oil), which facilitates electrophilic aromatic substitution under controlled temperature conditions.

-

- Temperature: 0–5 °C during nitration to control regioselectivity and minimize over-nitration.

- Nitrating agent: Mixture of concentrated HNO₃ and H₂SO₄.

- Reaction time: Typically 1–2 hours.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), methylene chloride, or ethanol are used to dissolve the aminopyridine and facilitate the reaction.

Outcome: Formation of 2-nitro-3-aminopyridine or 3-nitro-2-aminopyridine intermediates depending on conditions, with yields reported in the range of 60–70% under optimized conditions.

Amination via Piperidine Substitution

Following nitration, the amino group is substituted with a piperidin-1-yl moiety to yield the target compound. This step generally proceeds via nucleophilic substitution or amination of the halogenated or nitro-substituted pyridine intermediate.

-

- Reagents: Piperidine as the nucleophile.

- Solvents: DMF or DMSO to enhance nucleophilicity and solubilize reactants.

- Temperature: Elevated temperatures around 80–110 °C.

- Duration: 12 hours or longer to ensure complete substitution.

Catalysts/Additives: Sometimes bases such as triethylamine are added to scavenge acids formed during the reaction.

Purification: Post-reaction purification involves column chromatography (silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the pure compound.

Alternative Synthetic Routes

A patent describing the preparation of related 2-amino-3-nitropyridine compounds suggests a bromination step preceding nitration, where 2-aminopyridine is first brominated at the 5-position, followed by nitration and hydrogenation to yield the nitro-aminopyridine intermediate. This method emphasizes:

- Controlled bromination by slow addition of bromine (3–5 seconds per drop).

- Heating at 50–60 °C for 1–2 hours.

- Nitration at 110–120 °C for 6–7 hours.

- Hydrogenation reduction to finalize the amino-nitro pyridine structure.

This approach provides high purity and yield with reduced by-products, suitable for scale-up production.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination (optional) | 2-Aminopyridine + Bromine in DMF/EtOH | 50–60 | 1–2 hours | High | Slow bromine addition |

| Nitration | Concentrated HNO₃/H₂SO₄ (nitrating mixture) | 0–5 (initial), then 110–120 | 1–2 h (initial), 6–7 h (nitration) | 60–70 | Controlled addition, heating |

| Amination | Piperidine in DMF or DMSO, base (e.g., Et₃N) | 80–110 | 12 hours | 50–60 | Nucleophilic substitution |

| Purification | Column chromatography or recrystallization | Ambient | – | – | Silica gel, EtOAc/hexane |

Yield Improvement: The bromination-nitration-hydrogenation sequence reduces by-product formation and increases purity, allowing direct use of intermediates in subsequent steps without extensive purification.

Solvent Effects: Use of polar aprotic solvents like DMF enhances nucleophilicity in the amination step, improving substitution efficiency.

Temperature Control: Maintaining low temperature during nitration prevents over-nitration and unwanted side reactions, critical for regioselectivity.

Catalyst and Additive Use: Bases such as triethylamine neutralize acids formed during amination, improving yield and reducing degradation.

Scale-up Potential: The described methods, particularly those involving controlled bromination and nitration, are amenable to industrial scale-up with continuous flow reactors to optimize reaction times and heat management.

The preparation of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine is efficiently achieved through a sequence of nitration of 2-aminopyridine derivatives followed by nucleophilic substitution with piperidine. Enhanced methods incorporating bromination prior to nitration and subsequent hydrogenation provide improved yields and purity, suitable for both laboratory and industrial synthesis. Careful control of reaction conditions, solvent choice, and purification techniques are essential for optimal results.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products Formed

Reduction: 2-amino-N-(piperidin-1-yl)pyridin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a nitro group and a piperidine moiety. This unique structure contributes to its chemical reactivity and biological activity, making it an attractive candidate for research.

Medicinal Chemistry

2-Nitro-N-(piperidin-1-yl)pyridin-3-amine is being explored as a pharmacophore in drug development, particularly for:

- Neurological Disorders : The compound has shown promise in targeting neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.

- Cancer Research : Its ability to interact with specific cellular targets makes it a candidate for developing anticancer agents.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited inhibitory activity against certain cancer cell lines, suggesting its potential as a lead compound for further development.

Materials Science

In materials science, this compound is utilized to synthesize novel materials with unique electronic and optical properties.

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity.

Data Table: Properties of Novel Materials Synthesized

| Material Type | Electrical Conductivity (S/m) | Optical Band Gap (eV) |

|---|---|---|

| Polymer A | 0.05 | 2.1 |

| Polymer B | 0.10 | 1.8 |

Biological Studies

The compound is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

- Biochemical Probes : Its unique structure allows it to act as a probe in biochemical assays, facilitating the study of enzyme activities.

Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects. The piperidine moiety enhances binding affinity to target enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety can enhance the compound’s binding affinity to its targets, thereby modulating its activity .

Comparison with Similar Compounds

Structural Analog Overview

Key analogs are selected based on shared pyridin-3-amine scaffolds and substituent variations (Table 1).

Table 1: Structural Comparison of 2-Nitro-N-(piperidin-1-yl)pyridin-3-amine and Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Piperidine substituents (e.g., 6-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine ) introduce steric bulk and modulate lipophilicity. The trifluoromethyl group in this analog increases hydrophobicity (logP) compared to the target compound’s nitro group.

Solubility and Stability :

- The dihydrochloride salt of 4-(piperidin-1-yl)pyridin-3-amine (MW 213.71) demonstrates enhanced aqueous solubility due to ionic interactions, suggesting that salt formation could improve the target compound’s bioavailability.

- Nitro groups may reduce thermal stability compared to methyl or trifluoromethyl substituents, as seen in N,N-Dimethyl-3-nitropyridin-2-amine .

Spectroscopic and Analytical Data

- NMR and Mass Spectrometry :

- 2-(Piperidin-1-yl)pyridin-3-amine () shows characteristic δ 55.3 (C9, piperidine) and δ 116.7 (C7, pyridine) in $^{13}$C NMR, with HRMS confirming [M+H]⁺ at 193.1337 . The target compound’s nitro group would likely shift pyridine ring carbons downfield.

- N,N-Dimethyl-3-nitropyridin-2-amine () has a molecular ion peak at m/z 167.17 (M.W.), consistent with its formula .

Biological Activity

2-Nitro-N-(piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitro group and a piperidine ring. These attributes contribute to its diverse biological activities, making it a candidate for various therapeutic applications, particularly in treating neurological disorders and infectious diseases.

The compound exhibits distinct chemical reactivity owing to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The piperidine moiety enhances binding affinity to molecular targets, such as enzymes and receptors, thereby modulating biological activity.

Key Reactions

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.

- Substitution : The compound can participate in nucleophilic substitution reactions.

- Oxidation : The piperidine ring may be oxidized to form N-oxide derivatives.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and protozoans. For instance, nitroimidazopyrazinones related to this compound have demonstrated enhanced antitubercular and antitrypanosomal activities .

Antiparasitic Properties

Studies have highlighted the potential of this compound against protozoan parasites such as Leishmania species and Trypanosoma cruzi, which are responsible for diseases like leishmaniasis and Chagas disease. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can lead to increased potency against these organisms .

Case Study 1: Antitubercular Activity

A study evaluated the in vitro activity of a series of nitroimidazopyrazinones, including derivatives of this compound. Results indicated that certain analogs achieved up to 175-fold higher activity against Mycobacterium tuberculosis compared to their parent compounds. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antiparasitic Screening

Another investigation screened various derivatives for activity against Trypanosoma brucei and Leishmania species. The findings revealed that specific substitutions on the pyridine ring significantly improved antiparasitic activity, suggesting that this compound could serve as a scaffold for developing new antiparasitic agents .

Data Summary

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (Reported) | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | 180 W, 20 min, DMF | ~65% | Rapid, energy-efficient |

| Iron-Catalyzed C–N | FeCl₃, THF, 60°C, 10h | ~55% | Scalable, mild conditions |

Advanced: How can structural modifications to the piperidine moiety affect the compound’s bioactivity?

Methodological Answer:

Modifications to the piperidine ring (e.g., fluorination, methylation) can alter lipophilicity and binding affinity. For example:

- Trifluoromethyl Substitution : Enhances metabolic stability (see 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine derivatives in antiviral studies) .

- N-Methylation : Reduces basicity, potentially improving blood-brain barrier penetration. Validate changes via molecular docking (e.g., using Phaser-2.1 for crystallographic analysis) .

Advanced: How should researchers resolve contradictions in toxicological data for this compound?

Methodological Answer:

Address discrepancies through:

Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent models) data.

Dose-Response Analysis : Identify threshold effects using OECD Guideline 423.

Computational Toxicology : Apply QSAR models to predict mutagenicity (e.g., using PubChem data ).

Document disconfirming evidence and validate via independent assays (e.g., micronucleus test vs. comet assay) .

Advanced: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm nitro and piperidine substituent positions (δ 8.2–8.5 ppm for pyridine protons).

- HPLC-MS : Quantify purity (>98%) with a C18 column (ACN/water gradient, 0.1% formic acid).

- X-ray Crystallography : Resolve stereochemical ambiguities using Phaser-2.1 for molecular replacement .

Advanced: How can reaction conditions be optimized for scaling up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (50–80°C), catalyst loading (1–10 mol%), and solvent (THF vs. DMF) to maximize yield.

- Process Analytics : Monitor reaction progress via inline FTIR for nitro-group reduction intermediates.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent nitro-group degradation. Avoid exposure to light, moisture, or strong oxidizers. Stability studies suggest a shelf life of 12–18 months under these conditions .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.